An In-Depth Technical Guide to 2-(Dimethylamino)nicotinonitrile
An In-Depth Technical Guide to 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores the broader context of the synthesis and biological activities of related nicotinonitrile compounds. While specific experimental protocols and defined signaling pathways for 2-(Dimethylamino)nicotinonitrile are not extensively documented in publicly available literature, this guide furnishes detailed methodologies for the synthesis of analogous structures and outlines a general workflow for the biological evaluation of novel chemical entities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of nicotinonitrile derivatives for drug discovery and development.
Chemical Identity and Properties
2-(Dimethylamino)nicotinonitrile, also known as 2-(dimethylamino)pyridine-3-carbonitrile, is a chemical compound with the CAS Registry Number 60138-76-3 .[1] It belongs to the class of cyanopyridines, which are characterized by a pyridine ring substituted with a nitrile group.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Dimethylamino)nicotinonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 60138-76-3 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Yellow to pale yellow liquid | |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.76 ± 0.10 (Predicted) | |
| Storage Temperature | Room temperature |
Synthesis and Experimental Protocols
General Synthesis of Nicotinonitrile Derivatives
A common approach to synthesizing substituted nicotinonitriles involves a multi-component reaction. A patent for the preparation of 2-chloro-4-methyl nicotinonitrile describes a two-step process that begins with the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile.[2] This reaction, catalyzed by agents such as piperidine or beta-alanine, yields a 2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amide intermediate.[2] The intermediate is then chlorinated using phosphorus oxychloride and phosphorus pentachloride to obtain the final product.[2]
Another general procedure for the synthesis of 2-amino-2-chromenes, which share synthetic precursors with some pyridines, involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a phenol in the presence of p-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation.[3]
A procedure for synthesizing the parent compound, nicotinonitrile, involves the dehydration of nicotinamide using phosphorus pentoxide.[4]
The diagram below illustrates a generalized synthetic workflow for nicotinonitrile derivatives.
Biological Activity and Potential Applications in Drug Development
The nicotinonitrile scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[5] Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:
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Anticancer Activity: Several studies have highlighted the potential of nicotinonitrile derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those involving VEGFR-2 and HER-2.[6] Some cyanopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]
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Antimicrobial Activity: Nicotinic acid derivatives, from which nicotinonitriles can be derived, have applications in agriculture as fungicides and insecticides.[8]
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Other Activities: Various other biological activities have been reported for nicotinonitrile hybrids, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects.[5]
It is important to note that while the broader class of nicotinonitriles shows significant biological promise, specific studies on the biological activity, mechanism of action, and cellular targets of 2-(Dimethylamino)nicotinonitrile are limited in the currently available scientific literature.
Signaling Pathway Analysis
A critical aspect of drug development is understanding how a compound interacts with cellular signaling pathways. As of the latest review of available literature, there is no specific information detailing the signaling pathways directly modulated by 2-(Dimethylamino)nicotinonitrile.
Research on related compounds, such as nicotine, has extensively explored their effects on nicotinic acetylcholine receptors (nAChRs) and downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.[9][10][11] However, it cannot be assumed that 2-(Dimethylamino)nicotinonitrile interacts with the same targets or pathways.
For a novel compound like 2-(Dimethylamino)nicotinonitrile, a systematic approach is required to identify its biological targets and elucidate its mechanism of action. The following diagram outlines a potential experimental workflow for this purpose.
Conclusion
2-(Dimethylamino)nicotinonitrile is a readily identifiable chemical entity with defined physicochemical properties. While its specific synthesis and biological functions are not yet well-characterized, the broader family of nicotinonitriles represents a rich source of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a solid foundation for researchers interested in this molecule by summarizing its known attributes and offering insights into the synthesis and biological evaluation of related compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of 2-(Dimethylamino)nicotinonitrile, which could unlock its potential as a lead compound in future drug discovery efforts.
References
- 1. chemwhat.com [chemwhat.com]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
